REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[C:11](=O)[CH2:12]Cl.O1CCOCC1.[BH4-].[Na+].Cl>C(Cl)Cl.O>[CH3:10][O:9][C:5]1[CH:4]=[C:3]2[C:2](=[C:7]([CH3:8])[CH:6]=1)[NH:1][CH:12]=[CH:11]2 |f:2.3|
|
Name
|
|
Quantity
|
40.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1C)OC)C(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
935 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica (height of silica=10 cm) in a scinter glass funnel (inner diameter of funnel=14.5 cm)
|
Type
|
WASH
|
Details
|
Material eluted with methylene chloride
|
Type
|
ADDITION
|
Details
|
Fractions containing the title compound
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CNC2=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.32 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |